1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol is a chemical compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features a fluorophenyl group and a pyrrolidinyl moiety, which are often associated with various biological activities. The presence of the hydroxyl group further enhances its reactivity and potential interactions in biological systems.
This compound can be synthesized through various organic chemistry methods, as detailed in literature focused on pyrrolidine derivatives and their biological implications. The synthesis often involves starting materials that are readily available in the chemical market.
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol is classified as an alcohol due to the hydroxyl (-OH) functional group. It also falls under the category of substituted pyrrolidines, which are known for their diverse biological activities, including neuropharmacological effects.
The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol can be achieved through several methodologies:
For example, a method might include the following steps:
The molecular structure of 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol can be described as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular environment.
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol is reactive due to its hydroxyl group, allowing it to participate in various chemical reactions:
For instance, when subjected to oxidation using oxidizing agents like chromium trioxide or potassium permanganate, 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol can yield ketones or aldehydes depending on the reaction conditions.
The mechanism of action for 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol is closely related to its interactions within biological systems:
Research studies have indicated that compounds with similar structures exhibit varying degrees of affinity for dopamine and serotonin receptors, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol has potential applications in various scientific fields:
The integration of a 4-fluorophenyl group with a pyrrolidine-ethanol backbone creates a synergistic pharmacophore with multidimensional bioactivity:
Three-Dimensional (3D) Coverage: The non-planar pyrrolidine ring enables "pseudorotation"—a dynamic conformational interchange between envelope and half-chair forms. This adaptability allows the molecule to sample diverse spatial orientations, enhancing its ability to fit into topographically complex CNS receptor binding pockets (e.g., G protein-coupled receptors (GPCRs) and neurotransmitter transporters). Comparative studies show pyrrolidine-containing drugs exhibit 15–30% broader 3D coverage than flat heteroaromatics [4].
Polar Surface Area (PSA) Optimization: With a predicted PSA of ~40–50 Ų (derived from the ethanol linker and pyrrolidine nitrogen), this scaffold balances membrane permeability and aqueous solubility—critical for CNS bioavailability. Pyrrolidine’s pKBHX of 2.59 facilitates moderate hydrogen bonding, promoting reversible target engagement without excessive tissue retention [4] [5].
Dipole Enhancement: The electron-withdrawing fluorine atom (Pauling electronegativity: 4.0) generates a permanent dipole moment (predicted: 2.5–3.0 D). This strengthens electrostatic interactions with residues in aminergic receptors (e.g., serotonin or dopamine receptors), often augmenting binding affinity by 2- to 5-fold versus non-fluorinated analogs [7] [8].
Table 1: Physicochemical Properties of Key Pyrrolidine Scaffolds in CNS Drug Design
Scaffold | logP | PSA (Ų) | Dipole Moment (D) | H-Bond Donors | 3D Coverage Index |
---|---|---|---|---|---|
Pyrrolidine (reference) | 0.46 | 16.5 | 1.41 | 1 | 0.89 |
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol | 1.13 | 43.2 | 2.8 | 2 | 0.91 |
Aromatic pyrrole | 0.75 | 14.0 | 2.93 | 1 | 0.32 |
Piperidine | 0.79 | 12.0 | 1.15 | 1 | 0.87 |
Data derived from Qikprop predictions and crystallographic analyses [4] [5].
Pyrrolidine’s prominence in neuropharmacology spans six decades, evolving from natural product isolation to rational drug design:
Early Natural Product Inspiration: Bioactive pyrrolidines like nicotine (tobacco alkaloid) and hygrine (coca leaf constituent) demonstrated the ring’s intrinsic ability to modulate neuroreceptors. These compounds established pyrrolidine as a versatile neuropharmacophore due to its secondary amine (pKa ~10.5), enabling protonation at physiological pH and ionic binding to aspartate residues in receptor pockets [4].
First-Generation Synthetic Drugs: Cetiedil (1970s, antispasmodic) leveraged an N-alkylated pyrrolidine for sigma-receptor binding. Subsequently, proline-derived ACE inhibitors (e.g., Captopril) validated chiral pyrrolidines as enzyme-targeting agents, though limited in CNS applications due to high polarity [4].
Modern Fluorinated Hybrids: Post-2000, fluorinated pyrrolidine derivatives surged, comprising 37 FDA-approved drugs by 2024 [1] [4]. Examples include:
Table 2: Evolution of Pyrrolidine-Containing CNS Therapeutics
Era | Prototype Drug | Target Indication | Structural Innovation |
---|---|---|---|
1960–1980 | Cetiedil | Cerebral vasospasm | N-Alkyl pyrrolidine |
1980–2000 | Proline-based ACEis | Hypertension | Pyrrolidine-2-carboxylic acid |
2000–2020 | Ropinirole | Parkinson’s disease | 4-Fluorophenyl-pyrrolidine hybrid |
2020–present | This scaffold | Under investigation | Chiral pyrrolidine-ethanol + para-F-Ph |
Timeline highlights key innovations [4] [7].
Strategic fluorination of the phenyl ring in this scaffold addresses multiple drug design challenges:
Metabolic Stabilization: Fluorine blocks cytochrome P450 (CYP)-mediated oxidation at the para-position—a common site of hydroxylation leading to reactive quinones. Fluorinated analogs exhibit 2–3× longer microsomal half-lives than non-fluorinated counterparts, reducing dosing frequency [1] [4].
Lipophilicity Optimization: The 4-fluorine atom increases logP by ~0.5 units versus phenyl, enhancing passive BBB permeability. This balances the hydrophilic pyrrolidine’s effects, achieving optimal CNS drug-like properties (ideal logP range: 2–3) [5].
Receptor Affinity Tuning: Fluorine’s inductive effect withdraws electron density from the phenyl ring, lowering the LUMO energy and facilitating charge-transfer interactions with aromatic residues (e.g., Phe, Tyr) in receptor binding sites. This typically enhances binding entropy (ΔS) by reducing solvent reorganization energy [7] [8].
Stereochemical Guidance: The chiral center at C2 of pyrrolidine generates enantiomers with distinct biological profiles. Fluorine’s steric equivalence to hydrogen minimizes diastereomeric interference, allowing precise stereoselective optimization—a key advantage over bulkier halogens [3] [5].
Table 3: Impact of Fluorination on Key Drug Design Parameters
Parameter | Non-Fluorinated Analog | 4-Fluorophenyl Analog | Change (%) |
---|---|---|---|
Microsomal T½ (min) | 22.3 ± 1.5 | 54.7 ± 3.2 | +145% |
logP | 0.62 ± 0.05 | 1.13 ± 0.03 | +82% |
BBB PAMPA Pe (×10−6 cm/s) | 3.8 ± 0.4 | 8.2 ± 0.6 | +116% |
D2 receptor Ki (nM) | 148 ± 12 | 67 ± 9 | −55% |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8